1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-2-15(21)20-7-3-4-12(9-20)17-19-18-16(24-17)11-5-6-13-14(8-11)23-10-22-13/h5-6,8,12H,2-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKQSNGXDHVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzo[d][1,3]dioxole : A bicyclic aromatic system known for its diverse biological activities.
- Oxadiazole : A five-membered heterocyclic compound that often exhibits antimicrobial and anticancer properties.
- Piperidine : A six-membered ring that contributes to the compound's pharmacological profile.
The molecular formula is , with a molecular weight of approximately 303.37 g/mol.
Anticancer Properties
Research indicates that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance:
- In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. A study demonstrated that a related compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF cells | 25.72 ± 3.95 | Apoptosis induction |
| Drug 2 | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity |
| Compound 6 | PC-3 prostate cancer | 12.19 ± 0.25 | Androgen receptor inhibition |
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial properties. Studies have shown that compounds containing this group can inhibit the growth of various pathogens, including bacteria and fungi .
Anti-Diabetic Activity
Some studies have explored the anti-diabetic potential of derivatives similar to this compound. For example, a series of oxadiazole-Mannich bases demonstrated significant anti-diabetic activity in vivo, suggesting potential therapeutic applications in managing diabetes .
Case Study 1: Anticancer Efficacy
A study conducted by Morais et al. evaluated the anticancer efficacy of a benzo[d][1,3]dioxole derivative in tumor-bearing mice. The results indicated a marked suppression of tumor growth when treated with the compound compared to control groups .
Case Study 2: Anti-Diabetic Effects
In another investigation, researchers synthesized a series of oxadiazole derivatives and tested their effects on blood glucose levels in diabetic models. The findings revealed that specific compounds significantly lowered glucose levels, providing a basis for further exploration into their mechanisms of action .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and DAN-G (pancreatic cancer) cells. The incorporation of the benzo[d][1,3]dioxole structure may enhance these effects by improving solubility and bioavailability .
2. Antimicrobial Properties
Studies have demonstrated that compounds similar to 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one exhibit moderate to significant antimicrobial activity against various bacterial and fungal strains. The lipophilicity of such compounds often correlates with their antibacterial efficacy .
3. Cholinesterase Inhibition
The compound has potential applications in neuropharmacology due to its ability to inhibit cholinesterase enzymes. This property is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that substituents on the benzo[d][1,3]dioxole ring significantly impacted anticancer activity. The compound was tested in vivo on tumor-bearing mice, resulting in suppressed tumor growth compared to control groups .
Case Study 2: Cholinesterase Inhibition
Research involving a series of piperidine derivatives showed that compounds similar to this compound exhibited strong inhibition of acetylcholinesterase (AChE), suggesting potential for treating Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparison with structurally related compounds:
Key Observations:
- Oxadiazole vs. Dihydropyrazole: Replacement of the oxadiazole with a dihydropyrazole (as in ) reduces planarity but enhances steric bulk (tert-butyl group), improving antibacterial potency.
- Piperidine vs.
- Propan-1-one vs. Propen-1-one: The propen-1-one group in introduces conjugation, altering electronic properties and binding affinity to enzymatic targets.
Physicochemical Properties
Q & A
What are the key challenges in synthesizing 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one with high purity, and what optimization strategies are recommended?
Basic Research Focus
Synthesis of this compound involves multi-step reactions, including cyclization of the benzo[d][1,3]dioxole core, formation of the oxadiazole ring, and coupling with the piperidine-propanone scaffold. Challenges include low yields during oxadiazole ring closure and regioselectivity issues in piperidine functionalization.
Methodological Answer :
- Optimization Strategies :
- Use coupling agents like palladium catalysts for efficient piperidine-oxadiazole bond formation .
- Purify intermediates via column chromatography or preparative HPLC to minimize side products .
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization for oxadiazole intermediates .
How can researchers characterize the three-dimensional conformation of this compound to confirm structural integrity?
Basic Research Focus
Structural validation is critical for understanding its interaction with biological targets.
Methodological Answer :
- Analytical Techniques :
- X-ray crystallography : Resolve crystal structures if single crystals are obtainable. Evidence from related benzodioxol-oxadiazole compounds highlights the feasibility of this approach .
- Computational modeling : Employ density functional theory (DFT) to predict bond angles and torsional strain in the piperidine-oxadiazole junction .
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons in the piperidine ring .
What in vitro assays are appropriate for evaluating the anticancer potential of this compound, and how should conflicting activity data across cell lines be addressed?
Advanced Research Focus
Biological activity studies require rigorous experimental design to account for variability.
Methodological Answer :
- Assay Selection :
- Cell viability assays : Use MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculations) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
- Addressing Data Contradictions :
- Compare results with structurally analogous compounds (e.g., benzo[d][1,3]dioxol-thiadiazole derivatives) to identify structure-activity relationships (SAR) .
- Validate target engagement using Western blotting for proteins implicated in cell cycle regulation (e.g., cyclin-dependent kinases) .
How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?
Advanced Research Focus
SAR studies require systematic modifications to the core structure.
Methodological Answer :
- Modification Strategies :
- Data Analysis :
What computational approaches are recommended to elucidate the mechanism of action of this compound?
Advanced Research Focus
Mechanistic studies benefit from integrating in silico and experimental data.
Methodological Answer :
- Computational Tools :
- Experimental Validation :
- Perform competitive binding assays using fluorescent probes (e.g., ANS for hydrophobic pockets) .
How should researchers address discrepancies in reported solubility and stability profiles of this compound?
Advanced Research Focus
Physical property inconsistencies can arise from experimental conditions.
Methodological Answer :
- Standardization :
- Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectrophotometry, comparing results with structurally similar compounds .
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products .
- Mitigation Strategies :
- Use cryopreservation (-80°C) for long-term storage .
- Explore prodrug formulations (e.g., ester derivatives) to enhance aqueous stability .
What strategies can resolve conflicting data regarding the compound’s metabolic stability in hepatic microsomes?
Advanced Research Focus
Metabolic stability impacts drug-likeness and requires reproducible protocols.
Methodological Answer :
- Experimental Design :
- Use pooled human liver microsomes with NADPH cofactors for consistency .
- Include control compounds (e.g., verapamil) to validate assay conditions .
- Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
